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Introduction

2-Ethyl-3-hydroxyhexanal (CAS No: 496-03-7), also known as Butyraldol, is an organic
compound with the molecular formula CsHi1602 and a molecular weight of 144.21 g/mol .[1][2]
Its structure incorporates both an aldehyde and a secondary alcohol functional group, making it
a versatile intermediate in organic synthesis. The presence of these functional groups, along
with its alkyl backbone, gives rise to a distinct spectroscopic profile. This guide provides an in-
depth summary of the expected spectroscopic data for 2-Ethyl-3-hydroxyhexanal and outlines
the experimental protocols for acquiring such data.

Chemical Structure:

Spectroscopic Data

While a publicly accessible, comprehensive dataset for 2-Ethyl-3-hydroxyhexanal is not
readily available in major databases, the following data tables are based on established
principles of organic spectroscopy and represent the predicted values for its key spectral
features.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethyl-3-hydroxyhexanal is characterized by the presence of a strong,
broad absorption from the hydroxyl group (O-H stretch) and a sharp, strong absorption from the
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carbonyl group (C=0 stretch) of the aldehyde.

Table 1: Predicted Infrared (IR) Absorption Data

Wavenumber . . . .
( , Intensity Vibrational Mode Functional Group
cm-
~3400 Strong, Broad O-H Stretch Alcohol
2960-2870 Strong C-H Stretch Alkane (sp3)

) C-H Stretch (Fermi
~2820 and ~2720 Medium Aldehyde

Doublet)

~1725 Strong C=0 Stretch Aldehyde
~1460 Medium C-H Bend Alkane (sp3)
~1100 Medium C-O Stretch Secondary Alcohol

Interpretation Note: The broadness of the O-H stretch is due to hydrogen bonding. The
characteristic pair of peaks around 2820 and 2720 cm~1! is a hallmark of the C-H bond of an
aldehyde functional group and arises from a phenomenon known as Fermi resonance.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 'H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in
the molecule. The most downfield signal is expected from the aldehydic proton, which is highly
deshielded.

Table 2: Predicted *H NMR Spectral Data (Solvent: CDCls, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Proton Assignment
ppm)
~9.7 Doublet 1H Aldehyde (CHO)
~3.8 Multiplet 1H CH-OH
~2.5 Multiplet 1H CH-CHO
~2.0 Singlet (broad) 1H OH
Propyl & Ethyl -CH2-
1.2-1.7 Multiplet 6H by Y
groups
Propyl & Ethyl -CHs
0.8-1.0 Triplet 6H by Y

groups

Interpretation Note: The aldehydic proton (CHO) typically appears in the 9-10 ppm region.[4][5]
[6] Protons on carbons adjacent to the carbonyl group are deshielded and appear around 2.0-
2.5 ppm.[5] The proton on the carbon bearing the hydroxyl group (CH-OH) is also deshielded.
The broadness of the OH signal is due to chemical exchange and its chemical shift can vary
with concentration and temperature.

2.2.2 3C NMR Spectroscopy

The carbon NMR spectrum is characterized by a highly deshielded signal for the carbonyl
carbon of the aldehyde.

Table 3: Predicted 3C NMR Spectral Data (Solvent: CDCls)
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Chemical Shift (6, ppm) Carbon Assignment
~205 C=0 (Aldehyde)

~75 CH-OH

~58 CH-CHO

~35 CHz (propyl)

~25 CH: (ethyl)

~19 CHz (propyl)

~14 CHs (propyl)

~11 CHs (ethyl)

Interpretation Note: The carbonyl carbon of an aldehyde typically resonates in the 190-215 ppm
range, making it one of the most downfield signals in a 33C NMR spectrum.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. Electron lonization (El) is a common technique for such compounds.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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m/z (mass/charge) Interpretation

144 Molecular lon (M%)

126 [M - H20]* (Loss of water from the alcohol)
115 [M - CHO]* (Loss of the formyl radical)

101 [M - CsH7]* (Alpha-cleavage, loss of propyl

radical)
87 [M - CaHo]* (McLafferty-type rearrangement)
71 [C4aH70]* (Cleavage next to the hydroxyl group)
57 [CaHs]* (Propyl group cleavage fragment)
43 [CsH7]* (Propyl fragment) or [C2H3O]* (Acylium

ion)

Interpretation Note: The molecular ion peak (M+) at m/z 144 may be weak due to the lability of
the alcohol.[5] A common fragmentation pathway for alcohols is the loss of a water molecule
(M-18).[7] Aldehydes and ketones also undergo characteristic cleavages, such as alpha-
cleavage (breaking the bond adjacent to the carbonyl) and the McLafferty rearrangement.[5][6]

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the
spectroscopic data presented above.

Protocol for Fourier-Transform Infrared (FTIR)
Spectroscopy

This protocol is designed for acquiring an IR spectrum of a liquid sample using an Attenuated
Total Reflectance (ATR) accessory, which is common for this type of compound.

 Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its
startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.
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e Background Spectrum: Before analyzing the sample, a background spectrum must be
collected. This is done with the ATR crystal exposed to the ambient air. This spectrum
accounts for atmospheric CO2 and water vapor, as well as any instrument-specific signals.

o Sample Application: Place a single drop (approximately 10-20 uL) of neat 2-Ethyl-3-
hydroxyhexanal directly onto the center of the ATR crystal.

e Spectrum Acquisition: Secure the instrument's press arm over the sample to ensure good
contact between the liquid and the crystal. Initiate the sample scan using the instrument's
software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The
typical spectral range is 4000 cm~* to 400 cm~1.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

» Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked
in a suitable solvent (e.g., isopropanol or acetone), and allow it to dry completely.

Protocol for Nuclear Magnetic Resonance (NMR)
Spectroscopy

This protocol outlines the preparation and analysis of a sample for both *H and 3C NMR.
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2-Ethyl-3-hydroxyhexanal for *H NMR (or
50-100 mg for 3C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) to the
vial.

o Gently swirl or vortex the vial to ensure the sample is completely dissolved.
e Transfer to NMR Tube:

o Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean,
high-quality 5 mm NMR tube. This removes any particulate matter that could degrade
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spectral quality.
o The final liquid height in the tube should be approximately 4-5 cm.
e Instrument Setup:
o Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
o Place the sample into the NMR spectrometer's autosampler or manual insertion port.
e Spectrum Acquisition:

o Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized (shimmed) to ensure sharp,
symmetrical peaks. This can be an automated or manual process.

o Tuning: The probe is tuned to the specific nucleus being observed (*H or 13C).

o Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number
of scans, spectral width, relaxation delay) and begin data acquisition. For *H NMR, 8-16
scans are often sufficient. For 133C NMR, several hundred to thousands of scans may be
necessary due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed into the
frequency-domain spectrum. This is followed by phase correction, baseline correction, and
referencing the chemical shifts (e.g., to the residual solvent peak or TMS).

Protocol for Mass Spectrometry (MS)

This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron lonization (El), a standard method for volatile and semi-volatile organic compounds.

o Sample Preparation: Prepare a dilute solution of 2-Ethyl-3-hydroxyhexanal (e.g., 1 mg/mL)
in a volatile organic solvent such as dichloromethane or hexane.

e GC-MS System Configuration:
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[e]

Injector: Set the injector temperature to a value that ensures rapid volatilization without
thermal decomposition (e.g., 250 °C).

o GC Column: Use a standard non-polar or mid-polar capillary column (e.g., a 30 m DB-
5ms).

o Oven Program: Program the GC oven temperature to separate the analyte from any
impurities. A typical program might start at 60 °C, hold for 1 minute, then ramp at 10
°C/min to 280 °C.[7]

o Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0
mL/min).

e MS Configuration (Electron lonization):
o lon Source: Set the ion source temperature (e.g., 230 °C).

o lonization Energy: Use the standard electron energy of 70 eV, which produces
reproducible fragmentation patterns and allows for library matching.[7]

o Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range,
for instance, m/z 40 to 400.

e Analysis:
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.

o The compound will travel through the GC column, enter the MS ion source where it is
fragmented, and the resulting ions are separated by the mass analyzer to generate a
mass spectrum.

o Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 2-
Ethyl-3-hydroxyhexanal. Examine the mass spectrum for that peak to identify the
molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow
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The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Ethyl-3-hydroxyhexanal.

Sample Preparation

2-Ethyl-3-hydroxyhexanal
(Neat or in Solution)

Y

. Prepare for NMR: .
Prepare for IR: - Dissolve in CDCls Prepare for GC-MS:

- Use neat liquid - Filter into NMR tube - Dilute in volatile solvent

/

Data Acquisition

FTIR Spectrometer

NMR Spectrometer

GC-MS System

(ATR)

(500 MHz)

(El Source)

Data Processing & Analysis

IR Spectrum: 1H & 13C NMR Spectra: Mass Spectrum:

- Identify functional groups - Assign chemical shifts - Identify Molecular lon (M*)
(O-H, C=0, C-H) - Analyze splitting & integration - Analyze fragmentation pattern

Wal Char cterizati;r/

Structure Confirmation:
- Correlate all spectral data
- Confirm CsH16O2 structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Ethyl-3-hydroxyhexanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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